2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClFNO4S . It is a derivative of benzene, which is a type of aromatic compound. The molecule consists of a benzene ring substituted with a fluoro group, a methyl group, a nitro group, and a sulfonyl chloride group .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride can be represented by the InChI code1S/C7H5ClFNO4S/c1-4-2-5(9)7(15(8,13)14)3-6(4)10(11)12/h2-3H,1H3
. This indicates the presence of seven carbon atoms, five hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom . Chemical Reactions Analysis
The chemical reactions of 2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride would likely involve electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, such as bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .Physical And Chemical Properties Analysis
The molecular weight of 2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is 253.64 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
2-fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride
This compound is listed in chemical databases, but specific applications or research involving this compound are not readily available. It’s possible that it could be used in the synthesis of other compounds, given its functional groups.
3-fluoro-5-nitrobenzene-1-sulfonyl chloride
and 5-fluoro-2-nitrobenzene-1-sulfonyl chloride These compounds are also listed in chemical databases, but specific applications or research involving these compounds are not readily available. Similar to the previous compound, they could be used in the synthesis of other compounds.
3- {1- [ (4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo [1,2-a]pyridine
This compound was discovered in a chemical library as a novel p110alpha inhibitor with an IC (50) of 0.67microM, through screening in a scintillation proximity assay. This suggests that similar compounds could potentially be used in biochemical research, particularly in the study of enzyme inhibitors.
Benzene derivatives
Benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained. This is a common reaction in organic chemistry, suggesting that your compound could potentially be used in similar reactions.
Nitro Compounds
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .
3-Nitrobenzenesulfonyl chloride
This compound has been used in the preparation of acyl-2-aminobenzimidazole analogs and 6-chloro-2-methyl-3-{1-[(3-nitrophenyl)sulfonyl]-1H-pyrazol-3-yl}imidazo[1,2-a]pyridine .
Benzene Derivatives
The cation may bond to a nucleophile to give a substitution or addition product. The cation may transfer a proton to a base, giving a double bond product. The cation may rearrange to a more stable carbocation, and then react by mode #1 or #2 .
Safety And Hazards
While specific safety and hazard information for 2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride was not found, similar compounds are known to cause severe skin burns and eye damage . Therefore, it is recommended to handle this compound with appropriate personal protective equipment and follow standard safety procedures.
properties
IUPAC Name |
2-fluoro-3-methyl-5-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-2-5(10(11)12)3-6(7(4)9)15(8,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIIDYYCXNRFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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